![molecular formula C16H17N3O B4286661 N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea](/img/structure/B4286661.png)
N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea, also known as GW284543, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea exerts its pharmacological effects by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. By blocking the activity of CK2, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have a variety of biochemical and physiological effects, including inhibition of CK2 activity, reduction of pro-inflammatory cytokine production, and protection of neurons from oxidative stress and apoptosis. In addition, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. In addition, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea. In addition, further studies are needed to investigate the therapeutic potential of N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea in various diseases, including cancer, inflammation, and neurological disorders. Furthermore, the use of N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells by blocking the activity of the protein kinase CK2, which plays a critical role in cell proliferation and survival. In addition, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been investigated for its anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Furthermore, N-(2,3-dihydro-1H-inden-5-yl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(5-methylpyridin-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-5-8-15(17-10-11)19-16(20)18-14-7-6-12-3-2-4-13(12)9-14/h5-10H,2-4H2,1H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJUXPCGEQGGRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(5-methylpyridin-2-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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